Fulzerasib -

Fulzerasib

Catalog Number: EVT-10988005
CAS Number:
Molecular Formula: C32H30ClFN6O4
Molecular Weight: 617.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fulzerasib is a novel small molecule drug primarily developed as an inhibitor of the KRAS G12C mutation, which is a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. Initially developed by GenFleet Therapeutics in Shanghai, China, Fulzerasib has gained attention for its targeted therapeutic potential against solid tumors harboring this specific mutation. The drug received its first approval on August 21, 2024, in China for treating adults with advanced NSCLC that have undergone at least one line of systemic therapy .

Source

Fulzerasib is known by several names including GF-105 and IBI351. Its development has been supported by clinical trials demonstrating its efficacy and safety profile. The compound's approval was based on positive results from a phase II study that indicated significant antitumor activity .

Classification

Fulzerasib falls under the category of KRAS G12C inhibitors, specifically targeting the mutated form of the KRAS protein. It is classified as an orally active small molecule drug and is designed to covalently bind to the KRAS G12C protein, thereby inhibiting its function in cancer cell signaling pathways .

Synthesis Analysis

Methods

The synthesis of Fulzerasib involves complex organic chemistry techniques aimed at creating a compound that can selectively inhibit the KRAS G12C mutation. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds typically include:

  • Covalent modification: This involves designing molecules that can form irreversible bonds with specific amino acid residues in the target protein.
  • Multi-step organic synthesis: Utilizing various reactions such as nucleophilic substitutions and cyclizations to build up the molecular structure.

Technical Details

The molecular formula of Fulzerasib is C32H30ClFN6O4C_{32}H_{30}ClFN_{6}O_{4}, with a molecular weight of 617.07 g/mol. The compound's synthesis likely employs techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation .

Molecular Structure Analysis

Structure

Fulzerasib's molecular structure can be characterized by its complex arrangement of carbon, chlorine, fluorine, nitrogen, and oxygen atoms. The structure features a core that allows it to interact specifically with the KRAS G12C protein.

Data

  • Molecular Formula: C32H30ClFN6O4C_{32}H_{30}ClFN_{6}O_{4}
  • CAS Registry Number: 2641747-54-6
  • InChIKey: PYKBFRQMXJWLGG-UHFFFAOYSA-N

These identifiers are crucial for researchers looking to explore Fulzerasib's properties further or seek similar compounds .

Chemical Reactions Analysis

Reactions

Fulzerasib functions through a mechanism involving covalent bonding to the cysteine residue at position 12 of the KRAS protein. This reaction modifies the protein's activity, inhibiting downstream signaling pathways that promote tumor growth.

Technical Details

The specific reaction involves:

  • Covalent bond formation: Fulzerasib irreversibly binds to the thiol group of cysteine in KRAS G12C.
  • Inhibition of GTPase activity: This prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), disrupting the signaling cascade essential for cancer cell proliferation .
Mechanism of Action

Fulzerasib acts by selectively targeting the KRAS G12C mutation, which plays a critical role in cell signaling pathways associated with cancer progression. Upon binding to the mutated protein:

  1. Covalent modification occurs at the cysteine residue.
  2. This modification leads to inhibition of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis (programmed cell death).
  3. Clinical studies have shown that this mechanism effectively halts tumor growth in patients with KRAS G12C mutations .
Physical and Chemical Properties Analysis

Physical Properties

While specific physical property data such as density and boiling point are not extensively documented, relevant data includes:

  • Molecular Weight: 617.07 g/mol
  • Melting Point: Not available

Chemical Properties

Fulzerasib is characterized by its stability under physiological conditions and its ability to achieve selective binding to target proteins. Its solubility profile and stability may influence its bioavailability and therapeutic efficacy .

Applications

Fulzerasib is primarily indicated for:

  • Treatment of advanced non-small cell lung cancer with KRAS G12C mutations.
  • Potential applications in combination therapies with other agents targeting different pathways, such as epidermal growth factor receptor inhibitors.

Clinical trials are ongoing to explore its efficacy in various solid tumors beyond NSCLC, including colorectal cancer . The promising results from these studies highlight Fulzerasib's potential as a significant advancement in targeted cancer therapy.

Properties

Product Name

Fulzerasib

IUPAC Name

(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione

Molecular Formula

C32H30ClFN6O4

Molecular Weight

617.1 g/mol

InChI

InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1

InChI Key

PYKBFRQMXJWLGG-OAQYLSRUSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O

Isomeric SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@H]5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.